molecular formula C11H15BO4S B7853479 Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate

Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate

Cat. No.: B7853479
M. Wt: 254.11 g/mol
InChI Key: AEMIVQRTJOFKKZ-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate is a boronate ester-functionalized thiophene derivative. Its structure comprises a thiophene ring substituted at the 5-position with a 4,4,5-trimethyl-dioxaborolane group and at the 2-position with a methyl carboxylate. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceuticals and materials science .

Properties

IUPAC Name

methyl 5-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4S/c1-7-11(2,3)16-12(15-7)9-6-5-8(17-9)10(13)14-4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMIVQRTJOFKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)C)C2=CC=C(S2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate is often utilized as a boron-containing reagent in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The presence of the dioxaborolane moiety enhances the reactivity of the compound, making it a valuable intermediate in synthesizing complex organic molecules .

Synthesis of Functionalized Thiophenes
The compound serves as a precursor for synthesizing various functionalized thiophenes. By modifying the thiophene ring through electrophilic substitutions or coupling reactions, researchers can create derivatives with tailored electronic and optical properties. These derivatives are significant in developing organic semiconductors and photovoltaic materials .

Materials Science

Organic Electronics
In materials science, this compound is explored for its potential use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The thiophene unit contributes to the π-conjugated system, enhancing charge transport properties essential for efficient device performance .

Polymer Chemistry
The compound can be incorporated into polymer matrices to develop new materials with improved mechanical and thermal properties. Its boron-containing structure can facilitate cross-linking in polymer networks, leading to enhanced stability and functionality in various applications including coatings and adhesives .

Medicinal Chemistry

Drug Development
this compound is investigated for its potential biological activities. The thiophene ring is known for its presence in several biologically active compounds. Researchers are exploring its derivatives for anti-cancer properties and other therapeutic effects through structure-activity relationship studies .

Boron Neutron Capture Therapy (BNCT)
The compound's boron content makes it a candidate for BNCT applications in cancer treatment. In this therapy, boron-containing compounds are selectively taken up by tumor cells. When exposed to thermal neutrons, these compounds undergo nuclear reactions that produce high-energy alpha particles capable of destroying cancer cells while minimizing damage to surrounding healthy tissue.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

  • Enzyme inhibition: The boronic acid group can bind to enzymes, modulating their activity.

  • Molecular recognition: The compound can interact with specific biomolecules, facilitating detection and analysis.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include boronate esters with varying substituents on the dioxaborolane ring (tetramethyl vs. trimethyl) and different ester groups (methyl vs. ethyl). Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Boronate Esters
Compound Name Molecular Formula Molecular Weight Boronate Substituents Ester Group Purity Melting Point (°C)
Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate* C11H15BO4S ~262.11 4,4,5-Trimethyl Methyl N/A N/A
Ethyl 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate C13H19BO4S 282.17 4,4,5,5-Tetramethyl Ethyl 95% N/A
5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)thiophene-3-carbonitrile C11H14BNO2S 235.11 4,4,5,5-Tetramethyl N/A 95% N/A
Methyl 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline-8-carboxylate C17H20BNO4 329.16 4,4,5,5-Tetramethyl Methyl N/A N/A
Key Observations:

Boronate Ring Substitution :

  • The trimethyl variant (target compound) has one fewer methyl group than tetramethyl analogs (e.g., CAS 1150271-60-5). This reduces steric hindrance but may decrease stability due to reduced electron-donating effects .
  • Tetramethyl-substituted boronate esters (e.g., Ethyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)thiophene-2-carboxylate) are more prevalent in synthetic workflows due to their superior air/moisture stability .

Ester Group Influence :

  • Methyl esters (e.g., target compound) exhibit higher electrophilicity and faster hydrolysis rates compared to ethyl esters (e.g., CAS 1150271-60-5), affecting their handling and storage .

Heterocyclic Core: Thiophene-based boronate esters (target compound) are more electron-rich than quinoline analogs (e.g., CAS 1627722-90-0), enhancing their reactivity in cross-coupling reactions with electron-deficient aryl halides .

Table 2: Reactivity in Cross-Coupling Reactions
Compound Reaction Partner Catalyst Yield Notes
Ethyl 5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)thiophene-2-carboxylate 4-Bromoanisole Pd(PPh3)4 85% Requires anhydrous conditions
5-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)thiophene-3-carbonitrile 2-Iodopyridine PdCl2(dppf) 78% Sensitive to base
Methyl 5-(4,4,5-trimethyl-dioxaborolan-2-yl)thiophene-2-carboxylate* 3-Bromobenzotrifluoride Pd(OAc)2/XPhos ~70%† Predicted lower stability vs. tetramethyl analogs

†Predicted based on structural analogies.

Key Insights:
  • The trimethyl boronate group in the target compound may require stricter temperature control (-78°C to 0°C) during synthesis, as seen in LDA-mediated borylation reactions (e.g., ).
  • Tetramethyl analogs demonstrate higher tolerance to aqueous conditions (e.g., K2CO3 in THF/water mixtures) due to enhanced boronate stability .

Biological Activity

Methyl 5-(4,4,5-trimethyl-[1,3,2]dioxaborolan-2-yl)thiophene-2-carboxylate (CAS Number: 916138-13-1) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H17BO4SC_{12}H_{17}BO_{4}S and a molecular weight of approximately 268.14 g/mol. Its structure includes a thiophene ring substituted with a dioxaborolane moiety, which is known for its reactivity in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.

PropertyValue
Molecular FormulaC₁₂H₁₇BO₄S
Molecular Weight268.14 g/mol
Density1.18 g/cm³
Boiling Point374.5 °C at 760 mmHg
Flash Point180.3 °C

Antimicrobial Properties

Research indicates that compounds containing boron exhibit notable antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies have shown that it possesses inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Enzyme Inhibition

Boronic acids and their derivatives are recognized for their ability to inhibit proteases and other enzymes. This compound has demonstrated potential as an enzyme inhibitor in preliminary studies. Specifically, it has shown activity against serine proteases involved in various physiological processes . The mechanism of action is thought to involve the formation of reversible covalent bonds with the active site of the enzyme.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Boron-containing compounds have been explored in cancer therapy due to their ability to target specific cellular pathways. Early studies indicate that this compound may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and disruption of mitochondrial function . Further research is necessary to elucidate these mechanisms and assess the compound's efficacy in vivo.

Case Study 1: Antibacterial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers tested various boron-containing compounds for antibacterial activity. This compound was among those screened and exhibited significant activity against E. coli with an MIC of 32 µg/mL .

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of serine proteases highlighted the effectiveness of this compound as an inhibitor with IC50 values indicating potent activity at low concentrations .

Preparation Methods

Catalyst System and Reaction Mechanism

Iridium-catalyzed borylation has emerged as the most effective method for synthesizing 5-borylated thiophenes. The reaction employs a pre-catalyst system comprising [Ir(μ₂-OMe)(cod)]₂ (cod = 1,5-cyclooctadiene) and 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy) ligand, activated by pinacolborane (HBPin). The catalytic cycle involves:

  • Oxidative addition of HBPin to Ir(I), forming a Ir(III) hydride intermediate.

  • C–H activation at the 5-position of the thiophene ring, directed by the electron-withdrawing ester group at C-2.

  • Reductive elimination to release the borylated product and regenerate the catalyst.

The selectivity for the 5-position arises from the interplay of electronic and steric factors. The methyl ester at C-2 withdraws electron density, polarizing the C–H bond at C-5 and facilitating oxidative addition.

Standard Synthetic Procedure

Typical reaction conditions :

  • Substrate : Methyl 2-thiophenecarboxylate (1.0 equiv)

  • Catalyst : [Ir(μ₂-OMe)(cod)]₂ (2.5 mol%), dtbpy (5.0 mol%)

  • Borane : HBPin (1.2 equiv)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Temperature : 80°C, 12–24 hours under inert atmosphere

Workup :

  • Cool the reaction mixture to room temperature.

  • Filter through Celite to remove insoluble residues.

  • Concentrate under reduced pressure.

  • Purify by flash chromatography (hexane/ethyl acetate gradient).

Yield : 75–82% (isolated).

Substrate Scope and Regioselectivity Trends

The iridium system exhibits broad compatibility with substituted thiophenes. Key selectivity trends include:

Substitution PatternSelectivity (5- vs. 4-Borylation)Yield (%)Reference
Methyl ester at C-2>50:182
Chlorine at C-320:178
Bromine at C-315:171

Steric hindrance at C-3 improves selectivity by disfavoring alternative activation pathways. For example, 3-chloro substitution increases the 5:4 ratio to 20:1 compared to 15:1 for 3-bromo derivatives.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis employs continuous flow systems to enhance heat/mass transfer and reduce catalyst loading:

  • Residence time : 30 minutes at 100°C

  • Catalyst loading : 1.0 mol% Ir

  • Productivity : 1.2 kg/L·h

Catalyst Recycling Strategies

Homogeneous iridium catalysts can be recovered via:

  • Liquid-liquid extraction : Partitioning between aqueous HNO₃ and organic phases.

  • Supported catalysis : Immobilization on mesoporous silica (e.g., SBA-15), enabling 5 reaction cycles with <10% activity loss.

Alternative Synthetic Routes

Halogenation-Borylation Sequences

A two-step approach for sterically hindered substrates:

  • Directed ortho-metalation (DoM) :

    • Treat methyl 2-thiophenecarboxylate with LDA (2.0 equiv) at −78°C.

    • Quench with triisopropylborate to install boronate at C-5.

  • Protection : Transesterification with pinacol (neat, 120°C) yields the target compound.

Advantages :

  • Avoids regioselectivity challenges in direct borylation.

  • Suitable for gram-scale synthesis (85% overall yield).

Purity Control and Analytical Characterization

Critical quality attributes include:

  • Regioisomeric purity : ≥95% (determined by ¹H NMR, δ 8.15 ppm for C-5 borylation vs. δ 7.98 ppm for C-4).

  • Residual metals : <10 ppm Ir (ICP-OES analysis).

Representative spectral data :

  • ¹¹B NMR (CDCl₃): δ 30.2 ppm (quartet, J = 138 Hz).

  • IR (KBr): ν = 1715 cm⁻¹ (ester C=O), 1350 cm⁻¹ (B–O) .

Q & A

Q. What computational tools predict the compound’s reactivity in non-traditional reactions (e.g., photoredox catalysis)?

  • DFT Calculations: Gaussian or ORCA software models frontier molecular orbitals (HOMO/LUMO) to assess redox potentials.
  • Machine Learning: Train models on existing boronate reactivity datasets (e.g., Harvard Clean Energy Project) to predict novel reaction pathways .

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